Cas no 696616-24-7 (2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone)
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-chloro-1-(4-fluoro-3-methylphenyl)-
- Ethanone, 2-chloro-1-(4-fluoro-3-methylphenyl)- (9CI)
- 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone
- DTXSID90653463
- EN300-101068
- Z1255486882
- 2-Chloro-1-(4-fluoro-3-methyl-phenyl)-ethanone
- 2-chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one
- CS-0222011
- AKOS017518183
- 696616-24-7
-
- MDL: MFCD00129465
- Inchi: 1S/C9H8ClFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
- InChI Key: PFEAIJCKSONGBK-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC(=C(C)C=1)F)=O
Computed Properties
- Exact Mass: 186.02484
- Monoisotopic Mass: 186.0247707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994193-25mg |
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone |
696616-24-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994193-50mg |
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone |
696616-24-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C994193-250mg |
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone |
696616-24-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM460331-250mg |
Ethanone, 2-chloro-1-(4-fluoro-3-methylphenyl)- (9CI) |
696616-24-7 | 95%+ | 250mg |
$246 | 2022-06-10 | |
| Chemenu | CM460331-500mg |
Ethanone, 2-chloro-1-(4-fluoro-3-methylphenyl)- (9CI) |
696616-24-7 | 95%+ | 500mg |
$445 | 2022-06-10 | |
| Chemenu | CM460331-1g |
Ethanone, 2-chloro-1-(4-fluoro-3-methylphenyl)- (9CI) |
696616-24-7 | 95%+ | 1g |
$592 | 2022-06-10 | |
| abcr | AB430125-1 g |
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone |
696616-24-7 | 1g |
€619.00 | 2023-04-23 | ||
| Enamine | EN300-101068-0.05g |
2-chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one |
696616-24-7 | 95% | 0.05g |
$101.0 | 2023-10-28 | |
| Enamine | EN300-101068-0.1g |
2-chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one |
696616-24-7 | 95% | 0.1g |
$152.0 | 2023-10-28 | |
| Enamine | EN300-101068-0.25g |
2-chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one |
696616-24-7 | 95% | 0.25g |
$216.0 | 2023-10-28 |
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone Suppliers
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone
Research Brief on 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 696616-24-7): Recent Advances and Applications
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 696616-24-7) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical reactivity and structural features. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and potential in drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the use of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone as a precursor in the synthesis of potent kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into pyrazole derivatives, which exhibited significant inhibitory activity against specific cancer-related kinases. The study employed a combination of computational modeling and in vitro assays to validate the efficacy of these derivatives, suggesting a promising avenue for anticancer drug development.
In another study, researchers investigated the role of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone in the synthesis of antifungal agents. The compound was used to synthesize a series of triazole derivatives, which were then evaluated for their activity against common fungal pathogens. The results, published in Bioorganic & Medicinal Chemistry Letters, indicated that these derivatives displayed potent antifungal activity with minimal cytotoxicity, making them potential candidates for further clinical development.
Beyond its pharmaceutical applications, 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone has also been utilized in agrochemical research. A recent patent application highlighted its use in the synthesis of novel herbicides. The patent described a scalable synthetic route for producing herbicidal compounds derived from this intermediate, emphasizing its cost-effectiveness and environmental compatibility. This development could address the growing need for sustainable agrochemical solutions.
Despite its promising applications, challenges remain in the large-scale production and purification of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone. A study in Organic Process Research & Development addressed these issues by optimizing the reaction conditions to improve yield and purity. The authors proposed a green chemistry approach, reducing the use of hazardous solvents and minimizing waste generation, which aligns with the industry's shift toward sustainable practices.
In conclusion, 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 696616-24-7) continues to be a valuable building block in chemical and pharmaceutical research. Its versatility in synthesizing diverse bioactive compounds underscores its importance in drug discovery and agrochemical development. Future research should focus on further optimizing its synthetic routes and exploring new applications, particularly in emerging therapeutic areas.
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